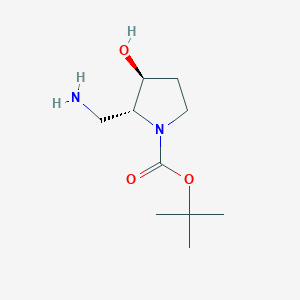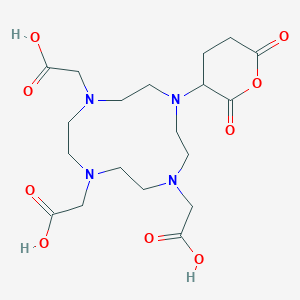
3-Bromo-2-ethoxy-5-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-ethoxy-5-methylbenzoic acid is a chemical compound with the molecular formula C10H11BrO3 . It is used in the preparation of various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, an ethoxy group, a methyl group, and a carboxylic acid group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density might be available in specialized chemical databases .Wissenschaftliche Forschungsanwendungen
3-Bromo-2-ethoxy-5-methylbenzoic acid has a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, such as the syntheses of 5-fluorouracil and 5-fluorouridine. It has also been used in the synthesis of fluorescent dyes, such as the synthesis of the fluorescent dye 4-bromo-2-ethoxy-5-methylbenzaldehyde. In addition, it has been used as a catalyst in the synthesis of organic compounds, such as the synthesis of 1,2-dihydroquinoline derivatives.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-ethoxy-5-methylbenzoic acid involves the formation of a bromonium ion intermediate. This intermediate is formed when the bromine atom is abstracted from the benzene ring by a nucleophile, such as an alcohol or amine. The bromonium ion then reacts with the nucleophile to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is not known to have any direct effects on the body, and it is not known to be toxic or carcinogenic. It is, however, known to be an irritant, and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Bromo-2-ethoxy-5-methylbenzoic acid in laboratory experiments is its low cost and ease of use. It is also relatively stable and can be stored for long periods of time. The main limitation of using this compound is its toxicity. It should be handled with care and protective equipment should be used when working with it.
Zukünftige Richtungen
There are a number of potential future directions for 3-Bromo-2-ethoxy-5-methylbenzoic acid. One potential direction is the development of new synthetic methods for its use in organic synthesis. Another potential direction is the development of new fluorescent dyes based on the compound. Additionally, further research could be done on its biochemical and physiological effects, as well as its potential applications in medicine and biotechnology.
Synthesemethoden
3-Bromo-2-ethoxy-5-methylbenzoic acid can be synthesized using an acylation reaction. This reaction involves the reaction of an acid chloride with a nucleophile, such as an alcohol or amine. In the case of this compound, the acid chloride is 2-bromo-5-methylbenzoic acid and the nucleophile is ethyl alcohol. The reaction is carried out in an inert atmosphere such as nitrogen or argon, and the product is isolated by distillation.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-2-ethoxy-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-9-7(10(12)13)4-6(2)5-8(9)11/h4-5H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGFSEDJHRVYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine](/img/structure/B6357934.png)





![(4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B6357977.png)


![t-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B6357995.png)

![Ethyl 9-hydroxy-5-oxatricyclo[4.4.0.0(2,4)]deca-1(6),7,9-triene-3-carboxylate](/img/structure/B6358017.png)
